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molecular formula C5H4BrClN2 B8573050 4-(Bromomethyl)-6-chloropyrimidine

4-(Bromomethyl)-6-chloropyrimidine

Cat. No. B8573050
M. Wt: 207.45 g/mol
InChI Key: BREBLOQLDAMOQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08691821B2

Procedure details

Prepared according to the same procedure as 2-bromo-4-(bromomethyl)pyrimidine, starting with 4-chloro-6-methylpyrimidine. 1H NMR (500 MHz, DMSO-d6) δ 9.07 (s, 1H), 7.91 (d, J=0.9 Hz, 1H), 4.66 (s, 2H), Mass spec.: 208.9 (MH)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[N:7]=[C:6]([CH2:8][Br:9])[CH:5]=[CH:4][N:3]=1.[Cl:10]C1C=C(C)N=CN=1>>[Br:9][CH2:8][C:6]1[CH:5]=[C:4]([Cl:10])[N:3]=[CH:2][N:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=NC=CC(=N1)CBr
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=NC(=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared

Outcomes

Product
Name
Type
Smiles
BrCC1=NC=NC(=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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